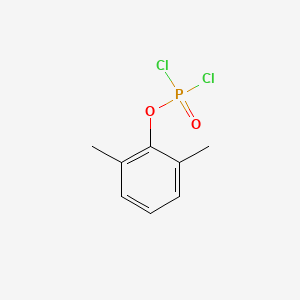
2,6-Dimethylphenyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2,6-dimethylphenyl ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and utility as a reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl phosphorodichloridate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{2,6-Dimethylphenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylphenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and phosphoric acid derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Bases like pyridine or triethylamine
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine yields a phosphoramidate, while reaction with an alcohol produces a phosphorate.
Applications De Recherche Scientifique
2,6-Dimethylphenyl phosphorodichloridate is utilized in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Biological Studies: The compound is employed in biochemical research to study enzyme mechanisms and protein modifications.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethylphenyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of various phosphorodichloridate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins and enzymes, modifying their activity and function.
Comparaison Avec Des Composés Similaires
- Phenyl phosphorodichloridate
- 2,4-Dimethylphenyl phosphorodichloridate
- 2,6-Dimethylphenyl phosphorothiochloridate
Comparison: 2,6-Dimethylphenyl phosphorodichloridate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to phenyl phosphorodichloridate, the 2,6-dimethyl derivative may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of methyl groups can also affect the compound’s solubility and stability.
Propriétés
IUPAC Name |
2-dichlorophosphoryloxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2O2P/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLXCBGGOAWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2O2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546195 |
Source


|
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-98-6 |
Source


|
| Record name | 2,6-Dimethylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
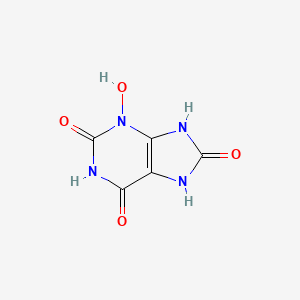
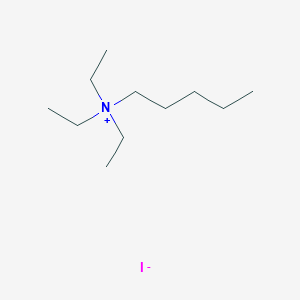
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

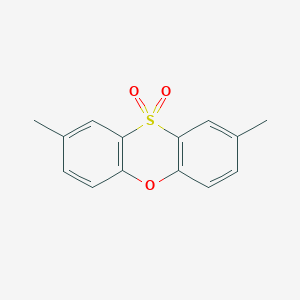
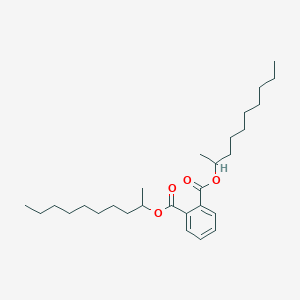
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
